The dTAGV-1-NEG compound is classified within the broader category of small molecules used for targeted protein degradation. It is specifically designed to inhibit the action of its active counterpart, dTAGV-1, by preventing VHL recruitment. This classification places it among innovative tools in chemical biology aimed at understanding protein function and dynamics within cellular environments .
The synthesis of dTAGV-1-NEG involves several key steps that ensure the production of a compound capable of serving as a negative control. The process typically includes:
The detailed synthetic route may involve multiple reaction conditions tailored to optimize yield and purity, ensuring that the compound retains its functional properties as a negative control in biological assays.
The molecular structure of dTAGV-1-NEG can be understood through its relationship with dTAGV-1, differing primarily in its inability to bind VHL due to structural modifications. While specific structural diagrams are not provided in the literature, it can be inferred that the modifications prevent interaction with the E3 ligase complex while maintaining other functional groups necessary for binding FKBP12 F36V.
dTAGV-1-NEG does not participate in degradation reactions due to its design as a negative control. Its primary role is to demonstrate the specificity of dTAGV-1 by showing no activity on FKBP12 F36V or FKBP12 wild-type proteins. This lack of reactivity confirms the selective nature of VHL-recruiting compounds in targeted protein degradation systems .
The mechanism by which dTAGV-1 operates involves recruiting the VHL E3 ligase complex to tagged proteins for ubiquitination and subsequent degradation by the proteasome. In contrast, dTAGV-1-NEG acts as a control by failing to recruit VHL, thereby allowing researchers to assess the specificity and efficacy of dTAGV-1 in various experimental setups.
Data from experiments indicate that treatment with dTAGV-1 leads to significant degradation of FKBP12 F36V-tagged proteins without affecting other proteins, underscoring its selectivity . In studies where both compounds were used, only dTAGV-1 demonstrated activity against target proteins, validating the design of dTAGV-1-NEG as an effective negative control.
These properties are critical for ensuring that dTAGV-1-NEG can be reliably used in experiments without introducing confounding variables related to reactivity or stability.
dTAGV-1-NEG trifluoroacetate serves primarily as a negative control in experiments utilizing the dTAG system for protein degradation studies. Its applications include:
The functional complexity of heterobifunctional degraders necessitates rigorous controls to validate experimental observations. dTAGV-1-NEG TFA was conceived as a diastereomeric analog of dTAGV-1 TFA, sharing identical atomic composition and physicochemical properties but differing in the three-dimensional orientation of critical functional groups. This design leverages stereochemistry to disrupt molecular interactions essential for productive ternary complex formation—where the PROTAC simultaneously engages both the target protein (FKBP12F36V) and the E3 ligase (VHL). Unlike enantiomers, diastereomers exhibit distinct biological activities due to their differential interactions with chiral protein binding pockets [1] [9].
The diastereomeric approach ensures that dTAGV-1-NEG TFA retains cell permeability and stability comparable to dTAGV-1 TFA, mitigating confounding variables in cellular assays. For example, both compounds exhibit similar solubility profiles in DMSO (>100 mM), facilitating matched experimental conditions [5] [7]. Crucially, this design invalidates degradation function without introducing structural motifs that could provoke non-specific effects, thereby isolating the role of target engagement in phenotypic outcomes [4] [9].
Table 1: Experimental Validation of dTAGV-1-NEG TFA as a Negative Control
Assay Type | Cell Line | Treatment | Key Result | Source |
---|---|---|---|---|
Western Blot Analysis | PATU-8902 FKBP12F36V-KRASG12V | 500 nM, 24 h | No degradation of KRASG12V protein | [1] |
Cell Viability Assay | EWS502 FKBP12F36V-GFP | 1 μM, 8 days | No suppression of cell growth (vs. dTAGV-1 inhibition) | [1] |
Dual Luciferase Reporter | 293FT FKBP12F36V-Nluc | 1–10 μM, 24 h | No reduction in bioluminescent signal | [9] |
dTAGV-1-NEG TFA is synthesized through deliberate stereochemical inversion at chiral centers within the linker or E3 ligand domains, disrupting geometric compatibility with VHL while preserving FKBP12F36V binding. The active degrader dTAGV-1 TFA incorporates an L-configuration at the VHL ligand-pyrrolidine interface, enabling high-affinity hydrogen bonding with VHL residues His353 and Tyr98. In contrast, dTAGV-1-NEG TFA features inverted stereochemistry (e.g., D-configuration) at this junction, sterically occluding key interactions necessary for CRBN recruitment [4] [9].
The molecular weight of dTAGV-1-NEG TFA (1247.54 g/mol for the freebase; 1361.56 g/mol as TFA salt) mirrors that of dTAGV-1 TFA (1361.56 g/mol), ensuring comparable pharmacokinetic behavior [1] [3] [5]. Structural analyses confirm retention of the AP1867-derived FKBP12F36V-binding motif and the thalidomide-derived CRBN-binding element, but with aligned dihedral angles in the linker region that prevent productive ubiquitin ligase engagement. This optimization invalidates proteolytic function, as evidenced by biochemical assays showing undetectable ternary complex formation via AlphaScreen proximity analysis [9].
Table 2: Structural Comparison of dTAGV-1 TFA and dTAGV-1-NEG TFA
Parameter | dTAGV-1 TFA | dTAGV-1-NEG TFA |
---|---|---|
Molecular Weight | 1361.58 g/mol (C68H90N6O14S · CF3CO2H) | 1361.56 g/mol (TFA salt) [1] |
FKBP12F36V Affinity (IC50) | 12 nM | 15 nM |
VHL Affinity (IC50) | 38 nM | >1,000 nM |
Key Stereochemical Features | L-configuration at VHL-binding pyrrolidine | D-configuration at VHL-binding pyrrolidine |
Solubility (DMSO) | 100 mM | 100 mM |
The FKBP12F36V ligand in dTAGV-1-NEG TFA derives from AP1867, a "bumped" analog designed to selectively bind the F36V mutant over wild-type FKBP12. This ligand incorporates a 4-(4-methylthiazol-5-yl)benzyl moiety that exploits the enlarged binding pocket created by the F36V mutation (phenylalanine-to-valine substitution), achieving >100-fold selectivity for FKBP12F36V versus FKBP12WT [9]. This selectivity is preserved in dTAGV-1-NEG TFA, as confirmed by competitive AlphaScreen assays, which show nanomolar displacement of a biotinylated FKBP12F36V probe (IC50 = 15 nM) [1] [9].
Despite retaining target binding, dTAGV-1-NEG TFA fails to initiate degradation due to impaired E3 ligase recruitment. Cellular studies in 293FT FKBP12F36V-Nluc cells demonstrate that dTAGV-1-NEG TFA (1–10 μM, 24 h) does not reduce fusion protein levels, whereas dTAGV-1 TFA induces >90% degradation at 100 nM [1] [9]. This architecture validates that observed phenotypic effects—such as anti-proliferative activity in Ewing sarcoma models—are contingent on degradation-specific mechanisms rather than target occupancy alone.
Table 3: Functional Profiling of FKBP12F36V Ligand Integration
Property | dTAGV-1-NEG TFA | Experimental Validation |
---|---|---|
FKBP12F36V Binding | Maintained (IC50 = 15 nM) | Competitive AlphaScreen assay [9] |
FKBP12WT Binding | Negligible (IC50 >1,000 nM) | No displacement of bio-SLF [9] |
Ternary Complex Formation | Undetectable | AlphaScreen CRBN/FKBP12F36V dimerization assay [9] |
Cellular Degradation | Absent (DC50 >10,000 nM) | Western blot in FKBP12F36V-Nluc cells [1] |
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